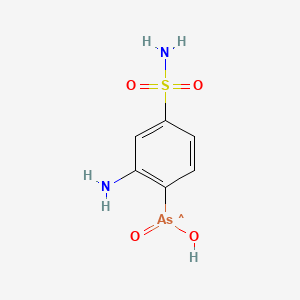
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-
Beschreibung
Arsanilsäure, (2-Amino-4-(Aminosulfonyl)phenyl)-, auch bekannt als Arsanilic acid, ist eine Organoarsenverbindung. Es handelt sich um ein Aminoderivat der Phenylarsonsäure, wobei die Aminogruppe an der 4-Position des Benzolrings positioniert ist. Diese Verbindung hat eine historische Bedeutung in der pharmazeutischen Chemie und wurde in verschiedenen Anwendungen eingesetzt, darunter in der Veterinärmedizin und in der wissenschaftlichen Forschung .
Eigenschaften
CAS-Nummer |
687600-95-9 |
|---|---|
Molekularformel |
C6H8AsN2O4S |
Molekulargewicht |
279.13 g/mol |
InChI |
InChI=1S/C6H8AsN2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChI-Schlüssel |
HTXRILAGKIIGGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)[As](=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von Arsanilsäure wurde erstmals 1863 von Antoine Béchamp berichtet. Das Verfahren beinhaltet die Reaktion von Anilin mit Arsensäure über eine elektrophile aromatische Substitutionsreaktion. Die Reaktion kann wie folgt dargestellt werden:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Diese Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die richtige Bildung des gewünschten Produkts zu gewährleisten . Industrielle Produktionsverfahren können ähnliche synthetische Wege umfassen, jedoch in größerem Maßstab, mit zusätzlichen Reinigungsschritten, um die Reinheit der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Arsanilsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene arsenhaltige Verbindungen zu bilden.
Reduktion: Reduktionsreaktionen können es in andere Organoarsenverbindungen umwandeln.
Substitution: Die Amino- und Sulfonylgruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Arsanilsäure beinhaltet seine Wechselwirkung mit biologischen Molekülen, insbesondere Proteinen. Es kann an Proteinthiolgruppen binden und deren normale Funktion stören. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, darunter antimikrobielle Aktivität. Die beteiligten molekularen Ziele und Pfade hängen vom spezifischen biologischen Kontext und der Konzentration der Verbindung ab.
Wirkmechanismus
The mechanism of action of arsanilic acid involves its interaction with biological molecules, particularly proteins. It can bind to protein thiol groups, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Arsanilsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Phenylarsonsäure: Eine andere Organoarsenverbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.
Roxarsone: Eine verwandte Verbindung, die als Futtermittelzusatzstoff mit ähnlichen Anwendungen in der Veterinärmedizin verwendet wird.
Nitarsone: Eine weitere Organoarsenverbindung, die in der Veterinärmedizin verwendet wird.
Die Einzigartigkeit von Arsanilsäure liegt in ihrer spezifischen chemischen Struktur und ihrer historischen Bedeutung in der pharmazeutischen Chemie .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


